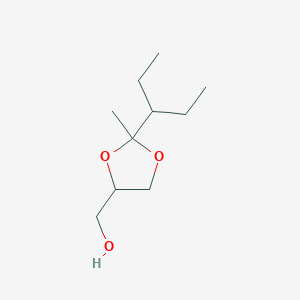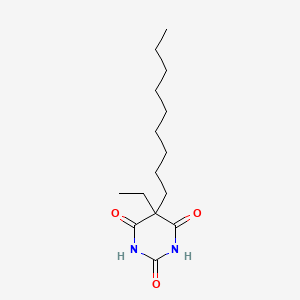
5-Nonyl-5-ethylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nonyl-5-ethylbarbituric acid is a derivative of barbituric acid, which is known for its applications in medicinal chemistry and other scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonyl-5-ethylbarbituric acid typically involves the condensation of a substituted malonic ester with urea in dry absolute ethanol, using sodium ethoxide as the base . This method is similar to the preparation of other barbituric acid derivatives, where the appropriate alkyl or aryl groups are introduced through the malonic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Nonyl-5-ethylbarbituric acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
5-Nonyl-5-ethylbarbituric acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Nonyl-5-ethylbarbituric acid involves its interaction with specific molecular targets and pathways. Like other barbiturates, it acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing synaptic inhibition and producing sedative and anticonvulsant effects . The compound binds to a site on the GABA receptor-chloride channel complex, increasing the flow of chloride ions into neurons and stabilizing their membrane potential .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Nonyl-5-ethylbarbituric acid include other barbituric acid derivatives such as:
- 5-Ethyl-5-phenylbarbituric acid
- 5-Phenylbarbituric acid
- 5-Bromo-5-phenylbarbituric acid
Uniqueness
What sets this compound apart from other barbituric acid derivatives is the presence of the nonyl group, which imparts unique lipophilic properties and potential for enhanced biological activity. This structural variation can influence the compound’s pharmacokinetics, making it a valuable candidate for further research and development.
Propiedades
Número CAS |
64810-91-9 |
|---|---|
Fórmula molecular |
C15H26N2O3 |
Peso molecular |
282.38 g/mol |
Nombre IUPAC |
5-ethyl-5-nonyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H26N2O3/c1-3-5-6-7-8-9-10-11-15(4-2)12(18)16-14(20)17-13(15)19/h3-11H2,1-2H3,(H2,16,17,18,19,20) |
Clave InChI |
KMXPZGOJCXKDSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1(C(=O)NC(=O)NC1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)
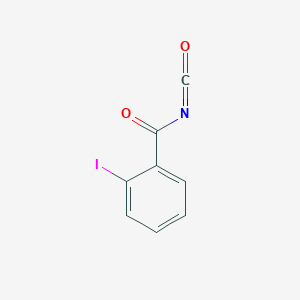
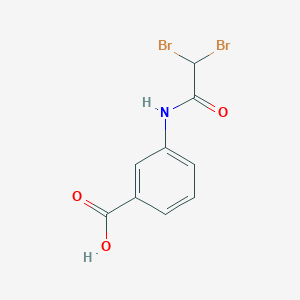
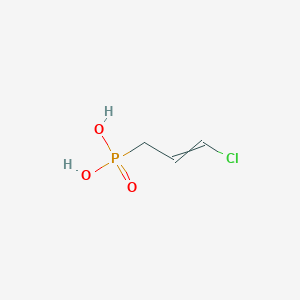
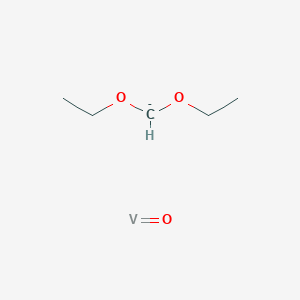
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)

![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
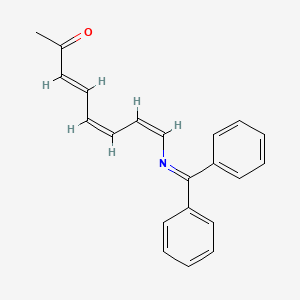
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)

